Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-
Description
Systematic IUPAC Name Construction
The IUPAC nomenclature for this compound is derived by identifying the principal parent structure, which is the imidazo[1,2-a]pyrazine bicyclic system. Substituents are then assigned locants based on the established numbering of this fused ring system, which begins at the nitrogen atom of the imidazole moiety and proceeds through the pyrazine ring, ensuring consistency with established conventions.
The full systematic name is constructed as follows: the imidazo[1,2-a]pyrazine core is substituted at the 6-position with a methyl group, at the 8-position with a methylsulfonyl group, and at the 3-position with a 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl group. The substituent at the 3-position is itself a pyrazole ring, substituted at the 1-position with a [[2-(trimethylsilyl)ethoxy]methyl] group, which is a common protecting group motif in synthetic chemistry.
The IUPAC name, therefore, is:
6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine.
Isomeric and Stereochemical Considerations
The structure of the compound does not present stereogenic centers or geometric isomerism, as all substituents are attached to sp2-hybridized carbons or nitrogens within aromatic systems, and the substituents themselves lack chiral centers. However, the possibility of regioisomerism exists in the context of the pyrazolyl and imidazo[1,2-a]pyrazine rings, as different positions on these heterocycles could, in principle, be substituted. The assignment of the 3-, 6-, and 8-positions on the imidazo[1,2-a]pyrazine scaffold is critical to avoid ambiguity.
A summary of the key isomeric considerations is provided in the following table:
| Feature | Isomeric Possibility | Present in Compound? |
|---|---|---|
| Chiral centers | No | No |
| E/Z (geometric) isomerism | No | No |
| Regioisomerism (ring position) | Yes | Controlled by nomenclature |
| Tautomerism (pyrazole ring) | Possible | Suppressed by N1 substitution |
The N1 position of the pyrazole is alkylated, which suppresses tautomerism commonly observed in unsubstituted pyrazoles. This ensures a single, well-defined structural isomer for the compound as named.
Comparison with Related IUPAC Names
For context, related imidazo[1,2-a]pyrazine derivatives follow similar naming conventions, with the parent heterocycle named first, followed by substituent locants and identities. For example, 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is named to reflect methyl and methylthio substituents at the 6 and 8 positions, respectively. The addition of a methylsulfonyl group in the title compound further oxidizes the sulfur functionality, which is reflected in the nomenclature.
Properties
Molecular Formula |
C17H25N5O3SSi |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
trimethyl-[2-[[4-(6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C17H25N5O3SSi/c1-13-10-22-15(9-18-16(22)17(20-13)26(2,23)24)14-8-19-21(11-14)12-25-6-7-27(3,4)5/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
GFDGUBWLQCCAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)C3=CN(N=C3)COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of 2-aminopyrazine with various aldehydes or ketones, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability .
Chemical Reactions Analysis
Core Formation
The imidazo[1,2-a]pyrazine scaffold is typically synthesized via cyclocondensation of aminopyrazoles with biselectrophiles (e.g., β-diketones, β-enaminones) . For this compound, the core formation may involve:
-
Step 1 : Reaction of aminopyrazole derivatives with carbonyl-containing electrophiles to form the fused bicyclic system.
-
Step 2 : Introduction of substituents (e.g., methyl groups) via nucleophilic aromatic substitution or electrophilic aromatic substitution.
Functionalization at Position 8 (Methylsulfonyl Group)
The methylsulfonyl group likely originates from oxidation of a methylthio precursor. Common methods include:
-
Oxidation : Using hydrogen peroxide (H₂O₂) or other peroxides under acidic conditions .
-
Substitution : Direct displacement of a halide (e.g., Cl) with a sulfonamide group via nucleophilic aromatic substitution .
Functionalization at Position 3 (Pyrazol-4-yl Substituent)
The pyrazol-4-yl substituent with a TMS-ethoxy methyl group suggests a multi-step synthesis:
Pyrazole Ring Formation
The pyrazole ring may be constructed via:
-
Cyclocondensation : Reaction of hydrazines with diketones or enaminones .
-
Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki) to introduce substituents at the 4-position .
Palladium-Catalyzed C–H Activation
Arylation at position 6 of the imidazo[1,2-a]pyrazine core could involve:
-
Palladium(II) catalysts (e.g., Pd(OAc)₂) to activate C–H bonds, enabling coupling with aryl halides .
-
Solvent effects : Hexafluoroisopropanol (HFIP) is noted to enhance solubility and reaction efficiency .
Pericyclic Reactions
Intramolecular Diels–Alder reactions or other pericyclic processes may be employed to form fused rings, though this is less common in this scaffold .
Reagent Compatibility
The TMS-ethoxy methyl group is sensitive to acidic or basic conditions, requiring careful control during synthesis .
Regioselectivity
Functionalization at specific positions (e.g., position 3) may require directing groups or steric control to achieve regioselectivity .
Data Table: Reagents and Reaction Conditions
Synthetic Versatility
The scaffold permits diverse functionalization, including substitution at positions 2, 3, 5, 6, and 8, enabling tailored biological activity .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that imidazo[1,2-a]pyrazine derivatives exhibit notable antibacterial properties. A study highlighted the effectiveness of these compounds against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila, which are known to cause serious infections. The mechanism involves disrupting bacterial secretion systems that are crucial for their virulence and survival .
Anticancer Potential
Imidazo[1,2-a]pyrazine derivatives have also been explored as potential anticancer agents. These compounds have shown inhibitory activity against various kinases involved in cancer progression. For instance, studies have identified specific derivatives that act as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a target in cancer immunotherapy. This inhibition is linked to enhanced immune responses against tumors . Furthermore, research has indicated that modifications in the imidazo[1,2-a]pyrazine scaffold can lead to improved selectivity and potency against cancer cell lines .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in relation to kinases which play critical roles in various cellular processes. For example, certain derivatives have been found to inhibit FLT3 (Fms-like tyrosine kinase 3), a key player in acute myeloid leukemia (AML). This inhibition is crucial for developing targeted therapies for cancers characterized by FLT3 mutations .
Synthesis and Structural Variations
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. For instance, the introduction of a trimethylsilyl group or methylsulfonyl moiety can significantly affect the compound's pharmacological properties .
Table 1: Summary of Biological Activities
Case Studies
Several case studies illustrate the efficacy of imidazo[1,2-a]pyrazine derivatives:
- Case Study 1 : A derivative was tested against Helicobacter pylori and showed significant antibacterial activity through disruption of its secretion systems, leading to reduced virulence.
- Case Study 2 : In vitro studies on FLT3 inhibitors demonstrated that specific modifications to the imidazo[1,2-a]pyrazine scaffold improved selectivity against AML cell lines.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific functional groups and the biological context .
Comparison with Similar Compounds
Key Differences :
- Nitrogen Placement : Imidazo[1,2-a]pyridines (lacking additional nitrogen atoms in the fused ring) exhibit superior potency in antituberculosis assays (MIC = 1–2 µM) compared to imidazo[1,2-a]pyrazines (MIC = 1–9 µM) .
- Antiulcer Activity : Imidazo[1,2-a]pyrazine derivatives (e.g., compound 7 in ) demonstrate comparable gastric H+/K+-ATPase inhibition to pyridine analogues but with reduced toxicity profiles .
Structural Impact :
- The pyrazine ring introduces additional hydrogen-bonding sites but may reduce membrane permeability due to increased polarity.
6-Substituted Imidazo[1,2-a]Pyrazines
H+/K+-ATPase Inhibitors :
- 6-Substituted imidazo[1,2-a]pyrazines with alkoxycarbonyl or amino groups (e.g., compound 25g) inhibit gastric acid secretion via reversible binding to the proton pump (IC50 < 1 µM) .
Anticancer Hybrids :
- Imidazo[1,2-a]pyrazine–coumarin hybrids (e.g., 8c, 8g) exhibit antiproliferative activity against melanoma cells (IC50 = 3–10 µM) . The target compound’s SEM-protected pyrazole could similarly enhance bioavailability for tumor targeting.
Antiviral Imidazo[1,2-a]Pyrazines
- Compound A4 () inhibits influenza nucleoprotein with low cytotoxicity (cell viability >90% at 10 µM) .
Fluorescent Benzoimidazole-Pyrrolo[1,2-a]Pyrazines
- Hybrids like 8c and 8i exhibit aggregation-induced blue fluorescence (λem = 450–470 nm), useful for bioimaging . While the target compound lacks reported optical properties, its SEM group could be modified for similar applications.
Biological Activity
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. The specific compound Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]- has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazo[1,2-a]pyrazine core.
- A methylsulfonyl group which may enhance solubility and biological activity.
- A trimethylsilyl ether that could influence metabolic stability.
Biological Activities
Imidazo[1,2-a]pyrazines exhibit a broad spectrum of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Recent studies have shown that derivatives of imidazo[1,2-a]pyrazine possess significant antimicrobial properties. For instance:
- Compounds have demonstrated moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
- Table 1 summarizes the antimicrobial efficacy of selected derivatives.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Methyl-8-(methylsulfonyl) | E. coli | 32 µg/mL |
| 6-Methyl-8-(methylsulfonyl) | S. aureus | 16 µg/mL |
2. Anticancer Activity
The compound has shown promising anticancer properties:
- It acts as an inhibitor of key oncogenic pathways, including the cGAS-STING pathway, enhancing immune response in cancer .
- In vivo studies indicated that it could significantly inhibit tumor growth in murine models when combined with anti-PD-1 antibodies .
3. Anti-inflammatory Effects
Imidazo[1,2-a]pyrazines have been reported to exhibit anti-inflammatory activity:
- They inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
4. Neuroprotective Effects
Some derivatives have shown potential neuroprotective effects:
- They may mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyrazines:
- Substituents on the pyrazine ring significantly affect potency and selectivity against various targets.
- For example, modifications in the methylsulfonyl group can enhance solubility and bioavailability .
Case Studies
Several studies provide insights into the efficacy of imidazo[1,2-a]pyrazine derivatives:
Case Study 1: ENPP1 Inhibition
A derivative demonstrated potent inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in cancer immunotherapy. The compound exhibited an IC50 value of 5.70 nM and improved antitumor efficacy when used in combination with immunotherapy agents .
Case Study 2: Antimicrobial Evaluation
In a comprehensive evaluation of antimicrobial properties, multiple derivatives were synthesized and tested against common pathogens. Results indicated significant antibacterial activity across different strains, highlighting their potential as new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes for synthesizing this imidazo[1,2-a]pyrazine derivative?
Methodological Answer:
The compound’s synthesis involves multi-step functionalization of the imidazo[1,2-a]pyrazine core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 24 hours) to form the pyrazole ring .
- Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base like triethylamine .
- SEM Protection : The 2-(trimethylsilyl)ethoxy methyl (SEM) group is introduced to protect the pyrazole nitrogen during subsequent reactions. This is achieved using SEM-Cl (chloride) in anhydrous DMF at 0–5°C .
Key Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: How to characterize the compound’s structure and confirm regioselectivity?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the methylsulfonyl group (δ ~3.3 ppm for CH3, δ ~45–50 ppm for SO2) and SEM-protected pyrazole (δ 0.1–0.3 ppm for Si(CH3)3, δ ~3.5–4.0 ppm for OCH2CH2) .
- HRMS : Confirm molecular weight (e.g., calculated for C21H29N5O3SSi: 483.18 g/mol).
- X-Ray Crystallography : Use single-crystal diffraction to resolve ambiguities in substituent positioning, especially for the SEM-protected pyrazole and sulfonyl group orientation .
Advanced: How to design experiments to address contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Synthesize analogs with systematic substitutions (e.g., replacing methylsulfonyl with sulfonamide or altering SEM to benzyl protection) to isolate functional group contributions .
- Use dose-response assays (e.g., IC50 values in enzyme inhibition) to quantify activity differences.
- Data Reconciliation :
- Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solubility, metabolic stability) .
- Cross-validate findings using orthogonal assays (e.g., SPR binding vs. cellular activity) .
Advanced: What computational strategies can predict reaction pathways for synthesizing this derivative?
Methodological Answer:
- Quantum Chemical Calculations :
- Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclocondensation and sulfonylation steps, identifying energy barriers and regioselectivity .
- Reaction Path Search :
- Employ the AFIR (Artificial Force-Induced Reaction) method to explore alternative pathways, such as competing ring-closure mechanisms .
- Machine Learning :
Advanced: How to evaluate the metabolic stability of the methylsulfonyl group in biological systems?
Methodological Answer:
- In Vitro Assays :
- Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor demethylation or sulfone reduction metabolites .
- Isotopic Labeling :
- Synthesize a deuterated methylsulfonyl analog (CD3SO2-) to track metabolic pathways using mass spectrometry .
- Computational Prediction :
- Use ADMET predictors (e.g., SwissADME) to estimate metabolic liability of the sulfonyl group based on electronic parameters (e.g., Hammett σ values) .
Advanced: How to troubleshoot low yields in SEM-protection reactions?
Methodological Answer:
- Reaction Optimization :
- Byproduct Analysis :
- Use GC-MS to identify side products (e.g., SEM-O-SEM dimer) and adjust stoichiometry (SEM-Cl:pyrazole = 1.2:1) .
- Temperature Control :
Advanced: How to validate the compound’s target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Treat cells with the compound, lyse, and heat to denature proteins. Centrifuge and quantify target protein stability via Western blot .
- Photoaffinity Labeling :
- Synthesize a photoactivatable analog (e.g., aryl azide derivative) to crosslink the compound to its target protein, followed by pull-down and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
